molecular formula C21H22Cl2N6O B2367255 N2-(3,4-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898630-82-5

N2-(3,4-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No. B2367255
CAS RN: 898630-82-5
M. Wt: 445.35
InChI Key: QEXFNJADQDNMSB-UHFFFAOYSA-N
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Description

This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2-(3,4-dichlorophenyl)-N4-(3,4-dimethylphenyl)” part suggests that there are two phenyl rings attached to the triazine ring, one of which has two chlorine atoms, and the other has two methyl groups. The “6-morpholino” part indicates the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The electronic and steric effects of the chlorine and methyl substituents on the phenyl rings could have significant impacts on the compound’s chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the electronic properties of the substituents and the overall molecular structure. For example, the chlorine atoms might make the corresponding phenyl ring more electrophilic, making it more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex molecules .

Protodeboronation Reactions

Protodeboronation reactions utilize boron compounds to achieve specific transformations. For instance, less nucleophilic boron ate complexes can be employed to prevent unwanted aryl addition during the synthesis of complex molecules. The compound could play a role in such reactions .

Mechanism of Action

Without specific context (such as the compound being used as a drug or a catalyst), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s hard to comment on the exact toxicity or environmental impact, but general precautions should be taken when handling any chemical compound .

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and the presence of multiple functional groups. It could be interesting to explore its synthesis, properties, and potential applications .

properties

IUPAC Name

2-N-(3,4-dichlorophenyl)-4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N6O/c1-13-3-4-15(11-14(13)2)24-19-26-20(25-16-5-6-17(22)18(23)12-16)28-21(27-19)29-7-9-30-10-8-29/h3-6,11-12H,7-10H2,1-2H3,(H2,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXFNJADQDNMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(3,4-dichlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

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